molecular formula C19H21BrN2O3S B2920549 4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1005298-89-4

4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2920549
CAS No.: 1005298-89-4
M. Wt: 437.35
InChI Key: BZVVHCXHUZGEAI-UHFFFAOYSA-N
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Description

4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21BrN2O3S and its molecular weight is 437.35. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase Inhibition

Research has identified compounds structurally related to "4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A), which plays a significant role in regulating various cellular processes. One study demonstrated the selective inhibition of protein kinase A by a similar isoquinolinesulfonamide compound, highlighting its potential in modulating protein phosphorylation and neurite outgrowth in PC12 cells, a model for neural differentiation and function (Chijiwa et al., 1990).

Photodynamic Therapy for Cancer

Another application is in the field of photodynamic therapy (PDT) for cancer treatment. Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their potential as photosensitizers in PDT. These compounds, including zinc phthalocyanines substituted with benzenesulfonamide groups, have shown remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yields, making them promising candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Interactions and Drug Design

Further research has explored the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including the design of compounds to improve selectivity toward druggable isoforms through the introduction of hydrophobic/hydrophilic functionalities. These studies contribute to the understanding of enzyme inhibition mechanisms and the design of selective inhibitors for therapeutic applications (Bruno et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have also been reported. These derivatives have demonstrated significant in vitro antitumor activity, underscoring the potential of such compounds in the development of new antitumor agents (Alqasoumi et al., 2010).

Properties

IUPAC Name

4-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVVHCXHUZGEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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